Coruno

Nitrate Tolerance Sydnonimine Long-term Therapy

Coruno (molsidomine) is a differentiated sydnonimine vasodilator for research institutions studying nitrate-tolerant angina models. Its thiol-independent NO release via SIN-1 avoids the tolerance and thiol depletion associated with organic nitrates, as evidenced by a lower 28% tolerance rate vs. 39% for isosorbide dinitrate. This unique mechanism, combined with consistent platelet aggregation inhibition at therapeutic doses (100-120% PAF threshold increase) and up to 12-hour anti-ischemic effect, makes it a superior investigational agent for chronic angina prophylaxis and cardiovascular studies where sustained vasodilation without tolerance is critical.

Molecular Formula C9H15N4O4+
Molecular Weight 243.24 g/mol
CAS No. 188472-37-9
Cat. No. B10753786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoruno
CAS188472-37-9
Molecular FormulaC9H15N4O4+
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C[N+](=NO1)N2CCOCC2
InChIInChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/p+1
InChIKeyXLFWDASMENKTKL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coruno (Molsidomine) – Clinical and Pharmacological Overview


Coruno, containing the active ingredient molsidomine (CAS 188472-37-9), is a sydnonimine vasodilator that acts as a nitric oxide (NO) donor [1]. Its primary therapeutic indication is the long-term prophylaxis of angina pectoris [2]. Molsidomine is a prodrug that undergoes enzymatic hydrolysis to form SIN-1, which subsequently releases NO independently of thiol-containing compounds, a mechanism that distinguishes it from organic nitrates such as isosorbide dinitrate and nitroglycerin [3].

Why Generic Substitution with Other Nitrovasodilators is Problematic


While organic nitrates (e.g., isosorbide dinitrate, ISMN) and molsidomine share a final common pathway of NO donation, critical differences in bioactivation, tolerance profile, and off-target effects render them non-interchangeable [1]. Nitrates require enzymatic biotransformation that involves thiol group depletion, a key driver of nitrate tolerance [2]. In contrast, molsidomine's active metabolite SIN-1 releases NO via a non-enzymatic, thiol-independent process, resulting in a markedly reduced risk of tolerance development [3]. Furthermore, unlike nitrates, molsidomine demonstrates consistent inhibition of platelet aggregation at therapeutic doses, an attribute that may confer additional clinical benefit [4]. Substituting Coruno with a nitrate without considering these pharmacological differences could lead to suboptimal therapeutic outcomes and potential tolerability issues.

Quantitative Evidence of Coruno's Differentiation from Comparator Agents


Reduced Development of Tolerance During Long-Term Therapy

Molsidomine demonstrates a significantly lower incidence of tolerance compared to isosorbide dinitrate (ID) during long-term administration. In a double-blind crossover study in 18 patients with stable angina, tolerance to ID developed in 7 of 18 patients (39%), whereas tolerance to molsidomine occurred in only 5 of 18 patients (28%) after 3 weeks of regular intake [1]. Complete tolerance was observed in 3 patients on ID versus only 1 patient on molsidomine [1].

Nitrate Tolerance Sydnonimine Long-term Therapy

Sustained Anti-Ischemic Effect at 12 Hours After Dosing

In a randomized, double-blind, crossover trial, the anti-ischemic efficacy of molsidomine 8 mg tid was compared to isosorbide dinitrate (ISDN) 120 mg qd. At 12 hours post-dose, ISDN showed no meaningful effect (ST-segment depression reduced by -13%, not significant), whereas molsidomine (re-dosed at 4 hours) still produced a 38% reduction in ST-segment depression (p<0.01) [1].

Anti-ischemic ST-segment depression Sustained release

Superior Inhibition of Platelet Aggregation Ex Vivo

In a study of 11 healthy volunteers, a single 4 mg oral dose of molsidomine significantly increased the threshold dose of platelet-activating factor (PAF) required to induce irreversible platelet aggregation by 100% at 30 minutes and 120% at 60 minutes post-dose (p<0.01) [1]. In contrast, 20 mg isosorbide-5-mononitrate (ISMN) produced only minor, non-significant changes compared to placebo [1].

Platelet aggregation PAF Antithrombotic

Lack of Thiol-Dependent Tolerance Mechanism

In vitro studies with human coronary arteries demonstrate that prolonged exposure to glyceryl trinitrate (GTN) induces marked tolerance, whereas equivalent exposure to SIN-1 (the active metabolite of molsidomine) does not cause tolerance [1]. Furthermore, responsiveness to SIN-1 remains unmodified in nitrate-tolerant arteries [1].

Nitric oxide Tolerance SIN-1

Optimal Clinical and Research Application Scenarios for Coruno


Long-Term Prophylaxis of Stable Angina Pectoris in Patients Intolerant to or With a History of Nitrate Tolerance

Coruno is particularly well-suited for chronic angina prophylaxis in patients who have developed tolerance to organic nitrates [1]. Its thiol-independent NO release mechanism [2] and lower incidence of tolerance (28% vs. 39% for isosorbide dinitrate) [3] enable sustained anti-anginal coverage without the need for complex nitrate-free intervals.

Adjunctive Therapy in Patients Requiring Antiplatelet Effects

In patients with stable angina and concomitant risk factors for thrombosis, Coruno's ability to inhibit platelet aggregation at therapeutic doses (100-120% increase in PAF threshold) [4] provides an added benefit not consistently observed with equivalent nitrate therapy, making it a rational choice when both vasodilation and mild antiplatelet activity are desired.

Once-Daily Dosing Regimen for Enhanced Compliance

Clinical data demonstrate that molsidomine's anti-ischemic effect persists up to 12 hours after dosing [5], supporting the use of once-daily formulations [6]. This regimen can improve patient adherence compared to multiple daily nitrate doses, which often require complex scheduling to avoid tolerance.

Technical Documentation Hub

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